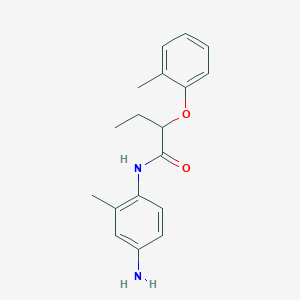

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

説明

Structural Characterization of N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for organic compound naming. The compound is officially designated as N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide, reflecting its complex substitution pattern and functional group arrangement. The Chemical Abstracts Service has assigned the registry number 1020057-34-4 to this compound, providing a unique identifier for chemical database searches and regulatory documentation.

Alternative nomenclature systems recognize this compound under several synonymous names, including N-(4-Amino-2-methylphenyl)-2-(o-tolyloxy)butanamide, which emphasizes the ortho-tolyl substituent pattern. The PubChem database has catalogued this compound under the identifier CID 46735818, facilitating cross-referencing across multiple chemical information systems. The MDL number MFCD09997275 provides additional database connectivity for specialized chemical information systems.

The systematic name construction reflects the compound's hierarchical structure, beginning with the butanamide backbone and progressing through the phenoxy and amino-methylphenyl substituents. This nomenclature approach ensures unambiguous identification while conveying essential structural information about the molecule's connectivity and functional group arrangement.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the empirical formula C₁₈H₂₂N₂O₂, indicating a relatively complex organic structure with multiple functional groups. The molecular weight calculations reveal a precise value of 298.4 grams per mole according to PubChem computational analysis, with alternative sources reporting approximately 298.39 grams per mole.

The elemental composition analysis reveals a carbon content of approximately 72.46%, hydrogen content of 7.43%, nitrogen content of 9.39%, and oxygen content of 10.73%. This composition reflects the predominance of aromatic carbon frameworks with strategically placed heteroatoms that contribute to the compound's chemical reactivity and biological activity potential. The relatively high molecular weight for an organic amide suggests significant structural complexity and potential for diverse intermolecular interactions.

The molecular weight distribution analysis indicates that this compound falls within the optimal range for many pharmaceutical applications, adhering to established guidelines for drug-like properties. The balanced ratio of carbon, hydrogen, nitrogen, and oxygen atoms creates a molecular framework that can participate in various types of chemical bonding and molecular recognition processes.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides critical structural information for this compound, revealing detailed insights into the compound's molecular connectivity and electronic environment. While specific Nuclear Magnetic Resonance data for this exact compound is limited in the available literature, related structural analogs provide valuable reference points for spectral interpretation.

The proton Nuclear Magnetic Resonance spectrum would be expected to display characteristic signals corresponding to the various proton environments within the molecule. The aromatic proton regions would likely appear in the 6.5-8.0 parts per million range, with the amino-substituted aromatic ring showing distinct coupling patterns due to the electron-donating nature of the amino group. The methyl groups attached to the aromatic rings would typically appear as singlets in the 2.0-2.5 parts per million region, while the butanamide chain protons would display complex multipicity patterns in the aliphatic region between 1.0-4.0 parts per million.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary structural information, with the carbonyl carbon of the amide group expected to appear around 170-180 parts per million. The aromatic carbon signals would be distributed across the 120-160 parts per million range, with specific chemical shifts dependent on the substitution patterns and electronic effects of the amino and methyl substituents. The aliphatic carbons of the butanamide chain would appear in the upfield region, typically between 10-60 parts per million.

Infrared Spectroscopy for Functional Group Verification

Infrared spectroscopy serves as a powerful tool for confirming the presence of specific functional groups within this compound. The characteristic absorption bands provide direct evidence for the molecular structure and can distinguish between different structural isomers or confirm synthetic success.

The amide functional group would be expected to display characteristic absorption bands in several key regions of the infrared spectrum. The amide I band, corresponding to the carbonyl stretch, would typically appear between 1630-1680 wavenumbers, while the amide II band, resulting from combined nitrogen-hydrogen bending and carbon-nitrogen stretching, would be observed around 1540-1650 wavenumbers. The presence of primary amino groups on the aromatic ring would contribute additional nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumbers region.

The aromatic character of the compound would be confirmed by characteristic carbon-carbon stretching vibrations in the 1450-1600 wavenumbers region, along with aromatic carbon-hydrogen stretching around 3000-3100 wavenumbers. The ether linkage connecting the methylphenoxy group would contribute carbon-oxygen stretching vibrations typically observed around 1200-1300 wavenumbers. Methyl group deformation vibrations would appear around 1375 wavenumbers, providing additional structural confirmation.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound would provide valuable information about the compound's fragmentation behavior and structural connectivity. The molecular ion peak would be expected at mass-to-charge ratio 298, corresponding to the intact molecular structure.

The fragmentation pattern would likely involve initial cleavage at the amide bond, generating characteristic fragment ions that reflect the two main structural components of the molecule. Loss of the butanamide portion would produce a fragment corresponding to the amino-methylphenyl moiety, while complementary fragmentation would yield ions derived from the methylphenoxy-butanamide segment. Additional fragmentation pathways would involve loss of methyl groups, amino groups, and aromatic ring substituents, creating a complex but interpretable fragmentation spectrum.

The base peak in the mass spectrum would likely correspond to the most stable fragment ion, potentially arising from the aromatic portions of the molecule with their inherent stability due to electron delocalization. Secondary fragmentation processes would generate smaller aromatic and aliphatic fragments that could be used to confirm specific structural features and substitution patterns within the molecule.

X-ray Crystallographic Studies

X-ray crystallographic analysis represents the gold standard for definitive structural characterization of this compound, providing three-dimensional atomic coordinates and precise bond lengths and angles. However, comprehensive crystallographic data for this specific compound appears to be limited in the current literature, representing an important area for future investigation.

The crystallographic analysis would reveal crucial information about the molecular conformation, including the spatial arrangement of the aromatic rings, the orientation of the butanamide linker, and the positioning of the amino and methyl substituents. The crystal packing arrangements would provide insights into intermolecular interactions, including hydrogen bonding patterns involving the amino and amide functional groups, π-π stacking interactions between aromatic rings, and van der Waals contacts that stabilize the solid-state structure.

Bond length measurements would confirm the expected values for carbon-carbon, carbon-nitrogen, carbon-oxygen, and nitrogen-hydrogen bonds within the molecule. Angular measurements would reveal the degree of planarity in the aromatic systems and the conformational preferences of the flexible butanamide chain. The crystallographic data would also provide thermal parameters that indicate the relative mobility of different portions of the molecule in the solid state.

Conformational Analysis Through Computational Modeling

Computational modeling studies provide essential insights into the conformational preferences and flexibility of this compound. Three-dimensional conformer generation algorithms have identified multiple stable conformations for this compound, reflecting the inherent flexibility of the butanamide linker and the rotational freedom around several single bonds.

The PubChem database reports conformational analysis data indicating the existence of at least 10 distinct conformers for this compound, suggesting significant conformational flexibility that could impact biological activity and intermolecular interactions. Energy minimization calculations would reveal the relative stability of different conformations, with the global minimum energy conformer representing the most thermodynamically favored structure under standard conditions.

Molecular dynamics simulations would provide dynamic information about conformational interconversion rates and barriers, revealing the time scales for structural rearrangements and the accessibility of different conformational states. The conformational analysis would also examine the impact of solvent effects on molecular geometry, as polar solvents could stabilize different conformations through specific solvation patterns around the amino and amide functional groups.

特性

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-16(22-17-8-6-5-7-12(17)2)18(21)20-15-10-9-14(19)11-13(15)3/h5-11,16H,4,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMIDIXJFFUBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=C(C=C1)N)C)OC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 2-(2-methylphenoxy)butanoic Acid or Derivative

The 2-(2-methylphenoxy) substituent is introduced via nucleophilic aromatic substitution or Williamson ether synthesis:

- Williamson Ether Synthesis : Reacting 2-methylphenol (o-cresol) with a suitable halogenated butanoic acid derivative (e.g., 2-bromobutanoic acid or 2-chlorobutanoic acid) under basic conditions (e.g., sodium hydride or potassium carbonate) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to yield 2-(2-methylphenoxy)butanoic acid or ester.

| Reagents | Conditions | Outcome |

|---|---|---|

| 2-Methylphenol + 2-Bromobutanoic acid | Base (NaH or K2CO3), DMF, 60-80°C | 2-(2-methylphenoxy)butanoic acid/ester |

Amide Bond Formation

The amide bond between the 2-(2-methylphenoxy)butanoic acid derivative and 4-amino-2-methylphenylamine is typically formed by:

- Activation of the carboxylic acid as an acid chloride or using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), or HATU, often in the presence of a base like triethylamine or N-methylmorpholine.

- Direct amidation by heating the acid and amine under dehydrating conditions, though this is less common due to lower yields.

| Method | Reagents/Conditions | Notes |

|---|---|---|

| Acid chloride method | SOCl2 or oxalyl chloride to form acid chloride, then react with amine | High reactivity, requires dry conditions |

| Carbodiimide coupling | EDCI or DCC, HOBt or DMAP as additives, base (Et3N), solvent (DCM or DMF) | Mild conditions, widely used |

| Direct amidation | Heating acid + amine, sometimes with catalysts | Less efficient, harsher conditions |

Protection/Deprotection Considerations

- The 4-amino group on the aniline ring may require protection during amide bond formation to prevent side reactions (e.g., Boc or Fmoc protection).

- After amide formation, the protecting group is removed under acidic or basic conditions depending on the protecting group used.

Representative Synthetic Route

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Williamson ether synthesis | 2-methylphenol + 2-bromobutanoic acid, K2CO3, DMF, 70°C | 75-85 | Formation of 2-(2-methylphenoxy)butanoic acid |

| 2 | Activation of acid | SOCl2, reflux, dry solvent | 90 | Formation of acid chloride |

| 3 | Amide coupling | Acid chloride + 4-amino-2-methylphenylamine, Et3N, DCM, 0-25°C | 80-90 | Formation of target amide |

| 4 | Deprotection (if needed) | Acidic or basic conditions | >95 | Removal of amino protecting group |

Summary Table of Preparation Methods

| Preparation Stage | Common Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Ether formation (Williamson) | 2-methylphenol, alkyl halide, base, DMF/THF | Straightforward, high yield | Requires dry conditions |

| Acid activation | SOCl2, oxalyl chloride | High reactivity | Sensitive to moisture |

| Amide coupling | EDCI/DCC + HOBt/DMAP, base, DCM/DMF | Mild, versatile | Possible side reactions |

| Protection/deprotection | Boc/Fmoc protection, acid/base deprotection | Prevents side reactions | Additional steps |

| Purification | Recrystallization, chromatography | High purity | Time-consuming |

化学反応の分析

Types of Reactions

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction might yield different amine derivatives.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Industry: Used in the production of materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of aryloxy-butanamide derivatives , which exhibit diverse pharmacological applications. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogs in Tubulin Inhibition (Patent EP 2023)

lists multiple butanamide derivatives as tubulin inhibitors, including:

- N-ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8): Features an ethynylquinoline substituent, enhancing π-π stacking with tubulin’s hydrophobic pockets.

- 2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-N-(2-fluoroethyl)butanamide (D.1.10): Incorporates a fluoroethyl group, increasing metabolic stability and electronegativity. The fluorine atom may improve binding affinity but reduce bioavailability due to higher hydrophobicity .

CTPS1 Inhibitors (European Patent 2022)

highlights N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide , a CTPS1 inhibitor for proliferative diseases. Key comparisons:

- Substituent Effects : The chloropyridinyl and sulfonamido groups enhance binding to CTPS1’s ATP-binding pocket, a mechanism distinct from tubulin-targeting analogs.

- Bioavailability: The cyclopropane sulfonamide group increases metabolic stability compared to the target compound’s amino-methylphenyl group, which may undergo faster oxidation .

Propanamide and Methoxyphenyl Analogs

- The additional methyl group on the phenoxy ring may enhance lipophilicity but reduce solubility .

- N-(4-Amino-2-methoxyphenyl)butanamide (): The methoxy group increases electron density on the phenyl ring, improving solubility (density: 1.145 g/cm³) but possibly reducing interaction with hydrophobic targets compared to the methylphenoxy group in the target compound .

Research Implications

The target compound’s unique combination of amino and methylphenoxy groups positions it as a versatile candidate for dual mechanisms (e.g., tubulin and enzyme inhibition). Further studies should explore its pharmacokinetic profile and direct target validation, leveraging methodologies like protein-dye binding assays (Bradford method, ) for quantitative analysis .

生物活性

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide, also known as a derivative of butanamide, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₈H₂₂N₂O₂

- Molecular Weight : 306.38 g/mol

- CAS Number : 1020057-34-4

The structure includes an amine group, a butanamide backbone, and a phenoxy moiety, which contribute to its reactivity and interaction with biological systems.

Synthesis of this compound

The synthesis typically involves the formation of an amide bond between 4-amino-2-methylphenylamine and 2-(2-methylphenoxy)butanoic acid or its derivative. The reaction conditions usually include:

- Coupling Agents : EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide)

- Base : Triethylamine

- Solvent : Dichloromethane or DMF (Dimethylformamide)

Biological Activity

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.

- Anticancer Properties : In vitro assays have shown that the compound may inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in therapeutic contexts.

Table 1: Summary of Biological Activities

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Receptor Binding : Interaction with specific receptors or enzymes that modulate cellular processes.

- Signal Transduction Pathways : Modulation of pathways involved in cell growth, apoptosis, or immune responses.

Case Studies and Research Findings

- Anticonvulsant Activity : A related compound, 4-amino-(2-methyl-4-aminophenyl)benzamide, demonstrated significant anticonvulsant activity in animal models. This suggests that similar derivatives may exhibit comparable effects .

- In Vitro Studies : Research conducted on various cancer cell lines indicated that this compound could significantly reduce cell viability at certain concentrations, highlighting its potential as a lead compound for further development .

- Pharmacokinetic Studies : Ongoing studies are examining the pharmacokinetics of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) profiles better.

Q & A

Q. What are the optimal synthetic routes for N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide, and how can reaction conditions be validated?

A robust synthesis involves coupling 2-(2-methylphenoxy)butanoic acid derivatives with 4-amino-2-methylaniline using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under inert conditions. Key steps include:

- Amide bond formation : React stoichiometric equivalents of the acid and amine precursors with TBTU and 2,6-lutidine as a base at 0–5°C to minimize side reactions .

- Purification : Use preparative thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) to isolate intermediates. Confirm purity via melting point analysis and NMR spectroscopy .

- Validation : Monitor reaction progress via TLC and verify structural integrity through and NMR in DMSO-, ensuring resonance peaks align with predicted chemical shifts .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming three-dimensional molecular geometry. For example, similar amides show planar aromatic rings and hydrogen-bonded networks stabilizing the crystal lattice .

- Spectroscopy : NMR should resolve aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Mass spectrometry (MS) via VG70-70H instruments can confirm molecular weight with <0.5% error .

- Thermal stability : Differential scanning calorimetry (DSC) or melting point analysis (e.g., 150–160°C for analogous compounds) provides insights into decomposition thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar amides?

Discrepancies in bioactivity (e.g., anti-tumor vs. antimicrobial effects) often arise from substituent variations. Methodological approaches include:

- Comparative SAR studies : Synthesize derivatives with modified phenoxy or amino groups. For example, replacing 4-chlorophenyl with 4-fluorophenyl in analogous compounds alters cytotoxicity profiles .

- In vitro assays : Use standardized cell lines (e.g., MCF-7 for breast cancer) and microbial strains (e.g., E. coli ATCC 25922) to quantify IC or MIC values. Cross-validate results with independent labs to rule out protocol biases .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like tubulin or DNA gyrase, reconciling divergent experimental outcomes .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in pharmacological contexts?

- Target identification : Employ affinity chromatography or photoaffinity labeling to isolate protein targets. For example, tubulin inhibitors like related butanamides show microtubule destabilization .

- Metabolic profiling : Use LC-MS/MS to track metabolites in hepatic microsomes. Look for hydroxylation or demethylation pathways, which are common in aryl amides .

- Transcriptomic analysis : RNA-seq of treated cells can reveal differentially expressed genes (e.g., apoptosis regulators like BAX or BCL-2) .

Q. What analytical methods address challenges in quantifying trace impurities during synthesis?

- HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients to separate impurities. For example, residual TBTU or unreacted amines can be detected at 254 nm .

- Elemental analysis : Ensure carbon, hydrogen, and nitrogen content deviates <0.5% from theoretical values to confirm purity .

- Fluorescence spectroscopy : Detect aromatic byproducts (e.g., dimerized phenoxy intermediates) with excitation/emission at 280/320 nm .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Parameters | Expected Observations | Reference |

|---|---|---|---|

| NMR | 400 MHz, DMSO- | δ 2.2 (s, CH), δ 6.8–7.2 (Ar-H) | |

| NMR | 100 MHz, DMSO- | δ 170 (C=O), δ 115–150 (Ar-C) | |

| HRMS | ESI+, m/z | [M+H] = 326.1524 (calc. 326.1518) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。